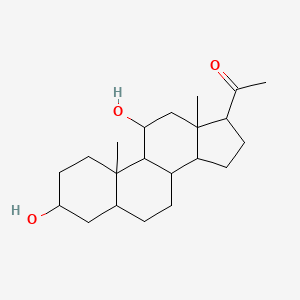![molecular formula C15H12N2O B15081972 N-[cyano(phenyl)methyl]benzamide CAS No. 5692-26-2](/img/structure/B15081972.png)
N-[cyano(phenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(phenyl)methyl]benzamide is an organic compound with the molecular formula C15H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a cyano group and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(phenyl)methyl]benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines in the presence of catalysts. A green and efficient pathway for the preparation of benzamide derivatives is through ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
N-[cyano(phenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with other reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, ammonium acetate, and various catalysts. Reaction conditions often involve heating, solvent-free conditions, or the use of ultrasonic irradiation .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridine derivatives, which are obtained through condensation reactions .
Aplicaciones Científicas De Investigación
N-[cyano(phenyl)methyl]benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[cyano(phenyl)methyl]benzamide involves its interaction with molecular targets and pathways. The cyano and amide groups in the compound can participate in various biochemical reactions, leading to the formation of biologically active compounds. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[cyano(phenyl)methyl]benzamide include other benzamide derivatives, such as:
Uniqueness
This compound is unique due to the presence of both a cyano group and a phenylmethyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5692-26-2 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-[cyano(phenyl)methyl]benzamide |
InChI |
InChI=1S/C15H12N2O/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,(H,17,18) |
Clave InChI |
NBZAGKIQCHKEBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)
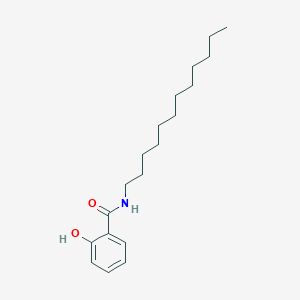

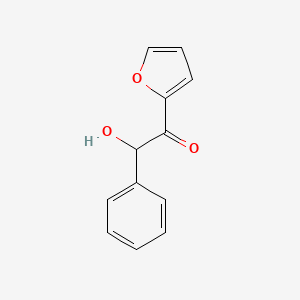
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
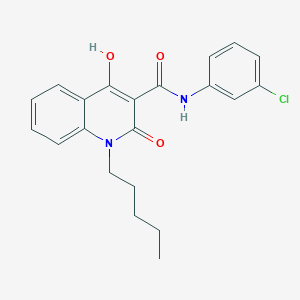
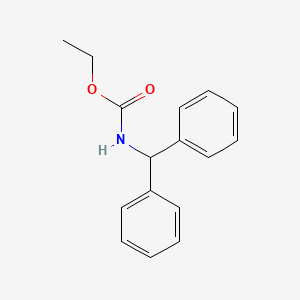
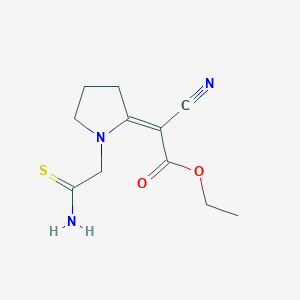
![5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081940.png)
![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
